molecular formula C18H17NO4S B2707963 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide CAS No. 2034343-96-7

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2707963
CAS No.: 2034343-96-7
M. Wt: 343.4
InChI Key: BUEPAAMLCWAHPR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide is a synthetic compound featuring a hybrid heterocyclic core comprising thiophene and furan rings. The hydroxyl group on the ethyl chain enhances hydrophilicity, while the phenoxyacetamide moiety contributes to lipophilicity.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-15(17-7-6-16(23-17)13-8-9-24-12-13)10-19-18(21)11-22-14-4-2-1-3-5-14/h1-9,12,15,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPAAMLCWAHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 2-(5-(thiophen-3-yl)furan-2-yl)ethanol, through a series of reactions including thiophene and furan ring formation.

    Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 2-position.

    Acylation: The hydroxylated intermediate undergoes acylation with phenoxyacetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups, resulting in the formation of alcohols or alkanes.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups replacing the phenoxy group.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
Research indicates that N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide exhibits significant anti-inflammatory properties. It has been studied as a potential inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, derivatives of the compound have shown comparable efficacy to established COX inhibitors like Celecoxib, with IC50 values indicating strong activity against COX-II .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent . The presence of both thiophene and furan moieties contributes to its biological activity, as these structures are known to enhance interaction with microbial targets.

Cancer Research
this compound is being explored for its anticancer properties. Its unique structure allows for potential interactions with cancer-related pathways, possibly influencing cell proliferation and apoptosis . Ongoing studies aim to elucidate the specific mechanisms by which this compound may exert anticancer effects.

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to participate in various chemical reactions, including oxidation and substitution, makes it valuable in developing new compounds with tailored properties .

Materials Science

Organic Semiconductors
The compound's unique electronic properties make it a candidate for use in organic semiconductors. Research into its electronic characteristics suggests potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of thiophene and furan units enhances charge transport properties, which are critical for efficient device performance .

Mechanisms of Action
The biological activity of this compound is hypothesized to involve enzyme inhibition and receptor modulation. Studies indicate that it may interact with specific enzymes involved in metabolic pathways, thereby influencing processes such as fatty acid synthesis and oxidative stress responses .

  • Inhibition of COX Enzymes
    A recent study demonstrated that derivatives of this compound showed significant inhibition of COX-II with an IC50 value lower than that of traditional NSAIDs . This finding suggests a promising avenue for developing new anti-inflammatory drugs.
  • Antimicrobial Efficacy Testing
    In vitro tests revealed that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Further investigations are needed to determine the exact mechanisms behind this activity .
  • Cancer Cell Line Studies
    Preliminary results from studies using various cancer cell lines indicate that this compound can induce apoptosis in certain cancer types, warranting further exploration into its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique thiophene-furan-ethyl-acetamide architecture distinguishes it from related molecules. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural Features of Comparable Compounds
Compound Name/ID Core Structure Key Substituents
Target Compound Thiophene-furan-ethyl backbone 2-phenoxyacetamide, hydroxyl group on ethyl chain
LMM5 () 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl
LMM11 () 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl
Compound (757217-76-8) 1,2,4-Triazole Ethyl, furan-2-yl, 5-fluoro-2-methylphenyl
Quinazolinones (, e.g., Compounds 5–10) Quinazolinone-thioacetamide Sulfamoylphenyl, substituted tolyl/ethylphenyl
Ranitidine-related Compounds () Furan-nitroacetamide Dimethylamino-methylfuran, nitroacetamide
Thiazolidinone (303026-05-3) Thioxothiazolidinone 4-Methoxybenzylidene, 2-hydroxyphenyl

Key Observations :

  • Unlike sulfamoyl- or nitro-containing analogs (e.g., Quinazolinones, Ranitidine derivatives), the phenoxy group may reduce electrophilicity, altering metabolic stability .

Key Observations :

  • Thiophene’s sulfur atom could mimic disulfide bonds in enzyme active sites, a feature absent in furan-only analogs .
Table 3: Physicochemical Properties
Compound Class Melting Point/Stability Synthetic Accessibility
Target Compound Not reported Likely requires multi-step coupling of thiophene-furan and phenoxyacetamide.
Quinazolinones () High (170–315°C) Efficient yields (68–91%) via thiourea-cyclization .
LMM5/LMM11 () Solubilized in DMSO/Pluronic F-127 Commercial availability (Life Chemicals) .

Key Observations :

  • The target compound’s synthetic pathway may face challenges in stereoselective hydroxyl group placement, unlike the straightforward cyclization of quinazolinones .
  • Stability in DMSO/Pluronic F-127 (used for LMM5/LMM11) suggests compatibility with in vitro assays .

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of thiophene and furan intermediates followed by their coupling through hydroxylation and amide formation. The compound has a molecular formula of C15H13NO4SC_{15}H_{13}NO_4S and a molecular weight of 303.3 g/mol .

The biological activity of this compound is attributed to its interaction with various molecular targets involved in critical cellular pathways:

Molecular Targets:

  • Enzymes: The compound may inhibit key enzymes such as kinases, which are crucial for cell signaling.
  • Receptors: It can interact with G protein-coupled receptors (GPCRs), influencing various physiological responses .

Signaling Pathways:
this compound potentially modulates several important pathways:

  • MAPK/ERK Pathway: Involved in cell proliferation and differentiation.
  • PI3K/Akt Pathway: Plays a role in cell survival and metabolism.
  • NF-kB Pathway: Associated with inflammation and immune responses.

Biological Activity and Therapeutic Applications

The compound exhibits promising biological activities, particularly in the following areas:

1. Anti-inflammatory Activity:
Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.

2. Anticancer Potential:
Preliminary studies suggest that this compound could interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Its unique structure allows for potential modifications to enhance efficacy against various cancer types .

3. Antimicrobial Properties:
There is evidence supporting the antimicrobial activity of related compounds, indicating that this compound might exhibit similar effects, making it a candidate for further investigation in infectious disease treatment.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methoxybenzamideContains methoxy groupModerate anti-inflammatory
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-ylet hyl)-4-chlorobenzamideContains chlorine substituentEnhanced anticancer activity

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the need for further research on N-(2-hydroxy-2-(5-(thiophen-3-y l)furan - 2 - yl ) ethyl ) - 2 - phenoxyacetamide.

Case Studies

Case Study 1: Antidiabetic Activity
A study on related phenoxyacetamides demonstrated their potential as α-glucosidase inhibitors, which are crucial for managing type 2 diabetes. The most potent analogs showed IC50 values significantly lower than established drugs, indicating that structural modifications could yield effective antidiabetic agents .

Case Study 2: Anticancer Research
In vitro studies have shown that compounds similar to N-(2-hydroxy - 2 - (5 - (thiophen - 3 - yl ) furan - 2 - yl ) ethyl ) - 2 - phenoxyacetamide can induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential therapeutic applications in oncology .

Q & A

(Basic) What synthetic routes are recommended for preparing N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenoxyacetamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection. A typical approach includes:

  • Step 1: Substitution of halogenated intermediates (e.g., 5-(thiophen-3-yl)furan-2-carbaldehyde) with ethanolamine derivatives under alkaline conditions to form the hydroxyethyl backbone .
  • Step 2: Condensation with 2-phenoxyacetic acid using coupling agents (e.g., DCC or EDC·HCl) in anhydrous solvents like DMF .
  • Optimization: Monitor regioselectivity of the thiophene-furan coupling via TLC (hexane:ethyl acetate, 9:1) and adjust stoichiometry of NaN₃ or chloroacetyl chloride to suppress byproducts .

(Advanced) How can density functional theory (DFT) elucidate the electronic and steric effects of the thiophene-furan moiety in this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Key steps:

  • Geometry Optimization: Use Gaussian or ORCA to minimize energy, incorporating exact-exchange terms for accurate thermochemical properties .
  • Electrostatic Potential Mapping: Identify nucleophilic/electrophilic sites on the thiophene-furan heterocycle, critical for designing derivatives with enhanced bioactivity .
  • Validation: Compare computed IR/Raman spectra with experimental data to confirm structural assignments .

(Basic) What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the hydroxyethyl group (δ ~3.5–4.0 ppm) and phenoxyacetamide carbonyl (δ ~170 ppm) .
  • HPLC-MS: Use C18 columns (acetonitrile/0.1% formic acid) to detect impurities like unreacted thiophene intermediates or oxidation byproducts .
  • Elemental Analysis: Confirm stoichiometry (C, H, N, S) to validate synthetic accuracy .

(Advanced) What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

Methodological Answer:

  • Challenges: The compound’s flexible hydroxyethyl chain and heterocyclic rings create conformational disorder, complicating X-ray diffraction .
  • SHELX Workflow:
    • Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) for small crystals (<0.2 mm).
    • Refinement: Apply TWIN/BASF commands to model disorder in the thiophene-furan system .
    • Validation: Check R-factor convergence (<5%) and ADP consistency for non-hydrogen atoms .

(Advanced) How can reaction mechanisms for unexpected byproducts (e.g., nitroacetamide derivatives) be investigated?

Methodological Answer:

  • Hypothesis Testing: Use LC-MS/MS to identify nitroacetamide impurities (e.g., via m/z 225.1 fragment ions) and trace their origin to incomplete reduction steps .
  • Kinetic Studies: Monitor reaction intermediates by quenching aliquots at timed intervals and analyzing via GC-MS .
  • Computational Modeling: Simulate transition states (e.g., via Gaussian’s TS optimizer) to explain regioselective nitration at the ethyl-hydroxy position .

(Basic) What strategies mitigate oxidation of the hydroxyethyl group during synthesis?

Methodological Answer:

  • Protection-Deprotection: Use tert-butyldimethylsilyl (TBDMS) ethers to shield the hydroxyl group during harsh reactions (e.g., acidic/basic conditions) .
  • Inert Atmosphere: Conduct reactions under N₂/Ar to prevent radical-mediated oxidation .
  • Additives: Include antioxidants like BHT (0.1% w/w) in polar aprotic solvents (DMF, DMSO) .

(Advanced) How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Parameterize the thiophene-furan moiety as a rigid scaffold and the phenoxy group as a flexible side chain to screen against protein databases (PDB) .
  • SAR Studies: Synthesize derivatives with substituents at the thiophene 3-position (e.g., Cl, NO₂) and correlate activity with computed ESP charges .
  • Binding Free Energy Calculations: Use MM-PBSA/GBSA to quantify contributions from hydrophobic (furan) vs. polar (hydroxyethyl) interactions .

(Basic) What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

  • Binary Solvents: Use ethanol:water (7:3) or ethyl acetate:hexane (1:1) for slow cooling crystallization .
  • Temperature Gradient: Dissolve the crude product at 60°C and cool to −20°C overnight to enhance crystal lattice formation .
  • Characterization: Validate purity via melting point consistency (±1°C) and PXRD peak sharpness .

(Advanced) How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs: Introduce ¹³C at the acetamide carbonyl via labeled sodium cyanate in the condensation step .
  • Mass Spectrometry Imaging (MSI): Track ¹³C distribution in in vitro models (e.g., liver microsomes) to identify primary metabolites .
  • NMR Dynamics: Use ²H-labeled hydroxyethyl groups to study conformational changes during enzymatic hydrolysis .

(Advanced) What computational protocols predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pKa Prediction: Employ ChemAxon or SPARC to estimate ionizable groups (hydroxyethyl pKa ~10–12; phenoxy oxygen pKa ~4–6) .
  • MD Simulations (GROMACS): Simulate aqueous solubility and degradation pathways (e.g., hydrolysis) at 310 K/37°C .
  • Forced Degradation: Validate predictions by stressing the compound at 40°C/75% RH and analyzing via HPLC-DAD .

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